molecular formula C15H26N4O B5666130 1-{2-[(2-amino-6-isopropylpyrimidin-4-yl)(methyl)amino]ethyl}cyclopentanol

1-{2-[(2-amino-6-isopropylpyrimidin-4-yl)(methyl)amino]ethyl}cyclopentanol

Cat. No. B5666130
M. Wt: 278.39 g/mol
InChI Key: PGSCIUBIHZBFDT-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic molecules characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms. The specificity of the compound arises from its unique substituents, including an isopropyl group and a cyclopentanol moiety, contributing to its distinct chemical behavior and properties.

Synthesis Analysis

Research on related pyrimidine derivatives has shown that these compounds can be synthesized through various methods, including cyclization reactions and the reaction of aminopyridine and aminopicolines with ethyl cyanoacetate under high pressure, leading to pyrido[1,2-a]pyrimidin-2-ones or their isomeric cyanoacetamides (Dorokhov et al., 1990). This indicates a potential pathway for synthesizing the compound of interest through modifications of these established methods.

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals significant polarization of the electronic structures, intramolecular hydrogen bonding, and planarity of the nitrosopyrimidine unit, contributing to the stability and reactivity of these molecules (Yépes et al., 2012). Such insights can be extrapolated to understand the electronic and structural characteristics of the target compound.

Chemical Reactions and Properties

Pyrimidine derivatives engage in various chemical reactions, including hydrogen-bonded supramolecular assembly, showcasing their ability to form complex structures through non-covalent interactions (Trilleras et al., 2008). These reactions are crucial for understanding the reactivity and potential applications of the compound .

properties

IUPAC Name

1-[2-[(2-amino-6-propan-2-ylpyrimidin-4-yl)-methylamino]ethyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-11(2)12-10-13(18-14(16)17-12)19(3)9-8-15(20)6-4-5-7-15/h10-11,20H,4-9H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSCIUBIHZBFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N)N(C)CCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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